LogP Comparison: Enhanced Lipophilicity of 1-(Cyclobutylmethyl)-1H-pyrazol-4-ol vs. 1H-Pyrazol-4-ol
1-(Cyclobutylmethyl)-1H-pyrazol-4-ol demonstrates a predicted XLogP3 value of approximately 1.5 , representing a substantial increase in lipophilicity compared to the unsubstituted 1H-pyrazol-4-ol scaffold, which exhibits an XLogP3 value of -0.8 .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.5 (predicted) |
| Comparator Or Baseline | 1H-Pyrazol-4-ol (CAS 4843-98-5): XLogP3 = -0.8 |
| Quantified Difference | ΔXLogP3 ≈ +2.3 |
| Conditions | Predicted values from computational models (PubChem, ChemSrc) |
Why This Matters
Increased lipophilicity enhances membrane permeability and potential CNS penetration, making 1-(cyclobutylmethyl)-1H-pyrazol-4-ol a more suitable starting point for optimizing oral bioavailability and crossing biological barriers in lead optimization campaigns.
